molecular formula C12H20O3 B13156017 Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Cat. No.: B13156017
M. Wt: 212.28 g/mol
InChI Key: VTRYDSFXBNZTEK-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate (CAS 33475-39-7) is a spirocyclic chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This ester is characterized by a unique 1-oxaspiro[2.7]decane structure, which may be of significant interest in exploratory organic synthesis and medicinal chemistry research. The compound has a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . While specific biological mechanisms for this exact compound are not well-documented in the available literature, spirocyclic scaffolds like the oxaspiro[2.5]octane and similar frameworks are recognized in pharmaceutical research for their potential therapeutic applications. For instance, certain oxaspiro[2.5]octane derivatives have been investigated for use as antiobesity agents . Researchers may therefore explore this compound as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Please note that this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 1-oxaspiro[2.7]decane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-14-11(13)10-12(15-10)8-6-4-3-5-7-9-12/h10H,2-9H2,1H3

InChI Key

VTRYDSFXBNZTEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCCCC2

Origin of Product

United States

Mechanistic Investigations into the Chemical Reactivity of Ethyl 1 Oxaspiro 2.7 Decane 2 Carboxylate

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain inherent in the epoxide ring of Ethyl 1-oxaspiro[2.7]decane-2-carboxylate makes it susceptible to a variety of ring-opening reactions. chemistrysteps.com These transformations are fundamental to the synthetic utility of this class of compounds and can proceed through several distinct mechanistic manifolds depending on the reaction conditions and reagents employed.

Nucleophilic Ring-Opening Mechanisms: Regio- and Stereoselectivity

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. The regiochemical and stereochemical outcomes of these reactions are dictated by the reaction mechanism, which can be either SN1-like or SN2-like depending on the conditions. chemistrysteps.comlibretexts.org

Under basic or neutral conditions, with strong nucleophiles, the reaction proceeds via an SN2 mechanism. chemistrysteps.comkhanacademy.org The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous opening of the ring. Due to steric hindrance from the cyclooctane (B165968) ring, the attack preferentially occurs at the less substituted carbon of the oxirane. chemistrysteps.commasterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the reaction center, leading to the formation of trans or anti products. chemistrysteps.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Asymmetric Epoxides

Condition Mechanism Site of Nucleophilic Attack Predominant Product
Basic / Neutral (Strong Nucleophile) SN2 Less substituted carbon chemistrysteps.commasterorganicchemistry.com "B" type product libretexts.org

Electrophilic Activation and Rearrangement Pathways of Spiro-Epoxides

Spiro-epoxides can undergo fascinating rearrangement reactions when activated by electrophiles, such as protons or Lewis acids. researchgate.net This activation enhances the electrophilicity of the epoxide carbons and facilitates C-O bond cleavage. A prominent reaction pathway for spiro-epoxides is the Meinwald rearrangement, which transforms them into carbonyl compounds. researchgate.netacs.org

This rearrangement is catalyzed by Lewis acids and involves the cleavage of the C-O bond at the more substituted carbon, followed by a 1,2-hydride or alkyl shift to the resulting carbocationic center. In the case of this compound, such a rearrangement could potentially lead to the formation of a substituted cyclononanone (B1595960) derivative. The specific outcome is often dependent on the nature of the Lewis acid and the substrate's structure. Some bridged spiro-epoxyamines have been shown to rearrange to aldehydes via a 1,2-hydride shift at elevated temperatures. nih.gov

Metal-Catalyzed and Photoredox-Mediated Transformations

Modern synthetic methods have introduced powerful metal-catalyzed and photoredox-mediated strategies for epoxide transformations. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, provides novel activation modes. princeton.eduprinceton.edunih.gov

Visible-light-driven dual titanocene (B72419) and photoredox catalysis can be employed for the radical opening and spirocyclization of epoxides. rsc.org In such systems, a photocatalyst absorbs light and facilitates the reduction of a titanium(IV) species, like Cp2TiCl2, to a catalytically active titanium(III) species. rsc.orgnih.gov This Ti(III) complex then promotes the reductive opening of the epoxide ring to generate a carbon-centered radical. This radical intermediate can then participate in a variety of subsequent bond-forming reactions. This approach is environmentally benign as it avoids the use of stoichiometric metallic reductants. rsc.org

Table 2: Key Components in a Metallaphotoredox System for Epoxide Opening

Component Role Example
Photocatalyst Absorbs visible light, facilitates electron transfer 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) rsc.org
Metal Pre-catalyst Forms the active catalytic species for epoxide opening Titanocene dichloride (Cp2TiCl2) nih.gov

Double Ring-Opening Polymerization Mechanisms of Oxaspiro Monomers

Oxaspiro monomers, including spiro ortho carbonates, are valuable in polymer chemistry because they can undergo double ring-opening polymerization. nih.govresearchgate.net This process is particularly noteworthy as it can lead to either zero shrinkage or even a slight expansion in volume upon polymerization, which is a significant advantage in applications like dental composites. nih.govresearchgate.netnih.gov

The mechanism involves the cleavage of two bonds for every new bond formed during polymerization. nih.govresearchgate.net For spiro monomers containing an exocyclic double bond, this can be initiated by a free-radical process. taylorfrancis.com The polymerization proceeds by opening both the highly strained oxirane ring and the larger carbocyclic ring of the spiro system. This coordinated double ring-opening introduces heteroatoms and functional groups directly into the polymer backbone. taylorfrancis.com The efficiency and reactivity of these monomers can be tailored through synthetic modifications. nih.govresearchgate.net

Chemical Transformations of the Ethyl Carboxylate Functionality

The ethyl carboxylate group attached to the oxirane ring provides another site for chemical modification, primarily through reactions at the carbonyl carbon.

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group can be readily transformed through hydrolysis or transesterification, with the mechanism depending on whether the conditions are acidic or basic. masterorganicchemistry.com

Ester Hydrolysis: Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition-elimination sequence results in the formation of a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid, 2-Oxo-1-oxaspiro rsc.orgresearchgate.netdecane-4-carboxylic acid. rsc.org Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by water. This process is reversible and typically requires driving the equilibrium towards the products.

Transesterification: Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., methoxide) attacking the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com

Acid-catalyzed transesterification proceeds by protonation of the carbonyl, followed by nucleophilic attack from an alcohol (e.g., methanol). To ensure high conversion, the alcohol reactant is often used as the solvent. masterorganicchemistry.comresearchgate.net

These reactions allow for the modification of the ester group, which can be useful for tuning the physical properties of the molecule or for subsequent synthetic steps.

Selective Reduction and Derivatization of the Carboxylate Group

The ethyl carboxylate moiety of this compound is a primary site for chemical modification through selective reduction and derivatization. The reactivity of this ester group is well-established in organic chemistry, allowing for its conversion into a variety of other functional groups.

Strong reducing agents are capable of reducing the ester to a primary alcohol. masterorganicchemistry.com For instance, treatment with lithium aluminum hydride (LiAlH₄) in an appropriate aprotic solvent like diethyl ether or tetrahydrofuran (B95107) would be expected to transform the ethyl carboxylate into a hydroxymethyl group. masterorganicchemistry.com This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, ultimately leading to the expulsion of the ethoxide leaving group and subsequent reduction of the intermediate aldehyde to the primary alcohol, (1-oxaspiro[2.7]decan-2-yl)methanol. It is crucial to note that lithium aluminum hydride is a powerful reducing agent that can also open the epoxide ring. masterorganicchemistry.com Therefore, achieving selectivity for the ester reduction would require careful control of reaction conditions, such as low temperatures, or the use of a milder, more sterically hindered reducing agent that might preferentially react with the more accessible ester group over the epoxide.

Beyond reduction, the carboxylate group can be readily converted into other derivatives. Standard protocols for transesterification, hydrolysis, or amidation can be applied. For example, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, 1-oxaspiro[2.7]decane-2-carboxylic acid. This acid can then be activated and reacted with various amines to form a diverse range of amides, or with different alcohols to produce new esters.

Table 1: Potential Transformations of the Carboxylate Group

Reagent(s)Product Functional GroupProduct Name
1. LiAlH₄2. H₂OPrimary Alcohol(1-oxaspiro[2.7]decan-2-yl)methanol
H₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid1-oxaspiro[2.7]decane-2-carboxylic acid
R-NH₂ (Amine)AmideN-alkyl/aryl-1-oxaspiro[2.7]decane-2-carboxamide
R-OH (Alcohol), Acid catalystEsterAlkyl/aryl 1-oxaspiro[2.7]decane-2-carboxylate

Reactivity at the Spiro Center and Decane (B31447) Ring

The reactivity at the spiro center of this compound is dominated by the chemistry of the three-membered epoxide ring. This strained ring is susceptible to ring-opening reactions by a wide array of nucleophiles. The decane ring, being a saturated carbocyclic system, is generally unreactive under mild conditions but its conformational flexibility plays a critical role in directing the stereochemical and regiochemical outcomes of reactions at the spiro epoxide center.

The opening of the epoxide ring at the spiro center is a classic example of a reaction where stereochemistry is paramount. The outcome, whether inversion or retention of configuration, is dictated by the reaction mechanism, which is typically analogous to Sₙ2 or Sₙ1 pathways. masterorganicchemistry.comlibretexts.org

In most cases, particularly under basic or neutral conditions with strong nucleophiles, the epoxide opening proceeds via an Sₙ2-type mechanism. libretexts.org This involves a backside attack by the nucleophile on one of the two carbon atoms of the epoxide. libretexts.org For this compound, a nucleophile would attack either the spiro carbon or the adjacent C2 carbon (bearing the ester) from the face opposite the C-O bond. This backside attack forces the stereocenter to invert its configuration in a process known as Walden inversion. libretexts.org For example, if a nucleophile attacks the spiro carbon, the bond between the oxygen and the spiro carbon breaks, and the new carbon-nucleophile bond is formed on the opposite side, leading to a predictable and specific stereoisomer of the opened product.

Conversely, under strongly acidic conditions, the reaction may proceed through a mechanism with Sₙ1 characteristics. The epoxide oxygen is first protonated, making it a better leaving group. This is followed by the weakening of a C-O bond to form a species with significant carbocation character. The incoming nucleophile can then attack this planar or near-planar carbocationic center from either face, potentially leading to a mixture of products corresponding to both inversion and retention of configuration. masterorganicchemistry.com This can result in racemization or the formation of diastereomeric mixtures. masterorganicchemistry.com

Table 2: Stereochemical Outcomes of Epoxide Ring Opening

Reaction ConditionDominant MechanismStereochemical Outcome at Attacked Carbon
Basic/Neutral (Strong Nucleophile)Sₙ2-likeInversion of configuration libretexts.org
Acidic (Weak Nucleophile)Sₙ1-likeMixture of inversion and retention masterorganicchemistry.com

The large and flexible cyclodecane (B1584694) ring exerts significant conformational control over the reactivity of the spiro epoxide. The various chair-boat and crown conformations of the ten-membered ring can influence which face of the epoxide is more sterically accessible to an incoming reagent. The observed selectivity in reactions on rigid cyclic structures often depends on the substitution pattern, indicating a strong influence of remote groups on the preferred trajectory of reactants. researchgate.net

For this compound, the decane ring can adopt a conformation that shields one side of the epoxide, thereby directing the nucleophilic attack to the more exposed face. This steric hindrance can determine both the regioselectivity (i.e., which carbon of the epoxide is attacked) and the stereoselectivity of the ring-opening. For example, a bulky substituent on the decane ring could favor a conformation where it sterically blocks the attack at the spiro carbon, leading to preferential attack at the C2 carbon.

Furthermore, the preferred conformation of the entire molecule, including the orientation of the ethyl carboxylate group, can be influenced by non-covalent interactions such as hydrogen bonding (in protic solvents) or chelation (with Lewis acids). These interactions can lock the molecule into a specific conformation, thereby enhancing the selectivity of the reaction by pre-organizing the substrate for a specific reaction pathway. The interplay between the inherent conformational preferences of the decane ring and the reaction conditions ultimately dictates the final product distribution.

Table 3: Influence of Decane Ring Conformation on Reactivity

Conformation FeaturePotential Effect on Reaction OutcomeRationale
Steric ShieldingDirects nucleophilic attack to the less hindered face of the epoxide.Enhanced stereoselectivity and regioselectivity.
Ring StrainA conformation with higher ring strain may react faster to relieve it.Altered reaction rates.
Transannular InteractionsNon-bonded interactions across the ring can favor specific transition states.Can influence the product ratio by stabilizing one reaction pathway over another.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution. A suite of 1D and 2D NMR experiments is utilized to probe the chemical environment and spatial relationships of the atoms within Ethyl 1-oxaspiro[2.7]decane-2-carboxylate.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants (J) reveal dihedral angles between adjacent protons, offering insights into the molecule's conformation. The ¹³C NMR spectrum complements this by showing the chemical shifts of all carbon atoms, including the carbonyl carbon of the ester and the carbons of the spirocyclic system.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govresearchgate.netoregonstate.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the cyclodecane (B1584694) and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. nih.govresearchgate.netoregonstate.edu This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds. nih.govresearchgate.netoregonstate.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton, for instance, by correlating the protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining the stereochemistry and conformation by identifying protons that are close in space, regardless of their bonding connectivity. nih.gov For this compound, NOESY can help establish the relative stereochemistry of the substituents on the spirocyclic ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No specific experimental data for this compound was found in the search results. The following table is a hypothetical representation based on the expected chemical shifts for similar structures.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations
Ethyl-CH₂ 4.15 (q) 61.0 Ethyl-CH₃ Carbonyl C
Ethyl-CH₃ 1.25 (t) 14.2 Ethyl-CH₂ Ethyl-CH₂ C
H-2 3.50 (d) 58.5 H-3 Carbonyl C, C-3
H-3 2.90 (m) 35.0 H-2, H-4 C-2, C-4, C-5
Cyclodecane-CH₂ 1.20-1.80 (m) 20.0-40.0 Other cyclodecane CH₂ Adjacent cyclodecane C
Spiro-C - 70.0 - H-2, H-10

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique used to separate and identify individual components within a mixture. nih.govrsc.orgmdpi.com In the context of the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction, identify any byproducts, and assess the purity of the final product. The mass spectrum obtained for the target compound provides a characteristic fragmentation pattern that can serve as a fingerprint for its identification.

Table 2: Expected Mass Spectrometry Data for this compound No specific experimental data for this compound was found in the search results. The following table is a hypothetical representation based on its structure.

Technique Ion m/z (Expected) Interpretation
HRMS [M+H]⁺ C₁₂H₂₁O₃⁺ Molecular ion (protonated)
HRMS [M+Na]⁺ C₁₂H₂₀NaO₃⁺ Sodium adduct
GC-MS (EI) M⁺˙ C₁₂H₂₀O₃⁺˙ Molecular ion
GC-MS (EI) [M-OC₂H₅]⁺ C₁₀H₁₅O₂⁺ Loss of ethoxy radical

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic resolution. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral centers in the molecule. This is particularly crucial for spirocyclic compounds where the stereochemistry can be complex.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. nih.govresearchgate.net By passing a solution of the compound through a chiral column, the two enantiomers will interact differently with the CSP, leading to different retention times. The relative areas of the peaks in the resulting chromatogram can be used to determine the enantiomeric excess (ee) of the sample, which is a measure of its enantiomeric purity. This is a critical quality control parameter, especially in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Functional Group and Chiral Information

Infrared (IR) and Circular Dichroism (CD) spectroscopy are powerful analytical techniques employed for the structural elucidation of molecules. While IR spectroscopy provides information about the functional groups present in a molecule, CD spectroscopy offers insights into its stereochemical features. In the context of "this compound," these methods are invaluable for confirming its molecular structure and determining its absolute configuration.

Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the ethyl ester and the epoxide ring.

The ethyl ester group gives rise to a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. Another key feature of the ester is the C-O stretching vibrations, which are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

The epoxide (oxirane) ring, a three-membered ring containing an oxygen atom, also has distinct vibrational modes. These include the asymmetric and symmetric stretching of the C-O bonds and the "ring breathing" mode. The asymmetric ring deformation is typically a strong band found between 950-815 cm⁻¹, while the symmetric ring deformation appears between 880-750 cm⁻¹. A weaker ring-breathing mode can be observed near 1280-1230 cm⁻¹. The C-H stretching vibrations of the cycloalkane and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Ethyl EsterC=O Stretch1735 - 1750Strong
C-O Stretch1000 - 1300Medium to Strong
Epoxide (Oxirane)Ring "Breathing"1230 - 1280Weak to Medium
Asymmetric Ring Deformation815 - 950Strong
Symmetric Ring Deformation750 - 880Strong
Alkane/Ethyl GroupC-H Stretch2850 - 3000Medium to Strong

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration and conformation of enantiomers in solution. The chirality of this compound arises from the spiro center and the adjacent stereocenter of the epoxide ring.

Electronic Circular Dichroism (ECD) measures electronic transitions, and the chromophores in this compound, primarily the ester and the epoxide, will contribute to the ECD spectrum. The ester carbonyl group has a weak n → π* transition around 210 nm which is inherently chiral and can give a distinct Cotton effect. The sign and magnitude of this Cotton effect are sensitive to the stereochemistry of the adjacent spiro center. The oxirane ring also contributes to the CD spectrum, although its transitions are typically in the far-UV region.

Vibrational Circular Dichroism (VCD), the extension of CD into the infrared region, provides detailed structural information based on the vibrational transitions of a chiral molecule. wikipedia.org VCD is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules, especially when combined with quantum chemical calculations such as Density Functional Theory (DFT). wikipedia.org For this compound, VCD spectra would show characteristic bands for the chiral vibrations of the entire molecule, including the spiro-epoxy and ester moieties. By comparing the experimental VCD spectrum with the calculated spectra for the different possible enantiomers, the absolute configuration can be definitively assigned.

Table 2: Potential Chiroptical Data for this compound

Spectroscopic TechniqueChromophore/Vibrational ModeExpected Spectral RegionInformation Provided
Electronic Circular Dichroism (ECD)Ester (n → π*)~210 nmAbsolute configuration at the stereocenters
EpoxideFar-UVContribution to the overall chiroptical properties
Vibrational Circular Dichroism (VCD)C=O Stretch, C-O Stretch, Epoxide Ring VibrationsMid-IR (4000 - 400 cm⁻¹)Unambiguous determination of absolute configuration and conformation in solution

Computational and Theoretical Investigations of Ethyl 1 Oxaspiro 2.7 Decane 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. These methods provide insights into orbital energies, electron density distribution, and the potential energy surfaces of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict reaction pathways and locate transition states, providing valuable information on reaction mechanisms and kinetics. However, no specific DFT studies have been published that detail the reaction pathways or transition states involving Ethyl 1-oxaspiro[2.7]decane-2-carboxylate.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. At present, there are no published ab initio studies that provide predicted spectroscopic data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can reveal the conformational landscape of a molecule and provide detailed information about its intermolecular interactions with other molecules, such as solvents or biological macromolecules. There is currently no available research that has employed MD simulations to study the conformational dynamics or intermolecular interactions of this compound.

In Silico Modeling for Biological Activity and Analog Design (excluding clinical applications)

In silico modeling encompasses a range of computational methods used to predict the biological activity of molecules and to guide the design of new analogs with improved properties. These techniques are a crucial part of modern drug discovery and development.

Ligand-Protein Binding Mechanisms (e.g., enzyme inhibition, receptor binding)

Computational docking and molecular dynamics simulations are often used to investigate how a small molecule (ligand) might bind to a protein target, such as an enzyme or a receptor. This can provide insights into the mechanism of action, including potential enzyme inhibition or receptor activation/antagonism. To date, no studies have been published that explore the ligand-protein binding mechanisms of this compound with any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are then used to predict the activity of new, untested analogs, thereby guiding the design of more potent or selective compounds. There are no QSAR studies in the public domain that include this compound or its analogs.

Synthesis and Academic Exploration of Derivatives and Analogues of Ethyl 1 Oxaspiro 2.7 Decane 2 Carboxylate

Design and Synthesis of Substituted Oxaspiro[2.7]decane Analogues

The synthesis of derivatives of ethyl 1-oxaspiro[2.7]decane-2-carboxylate would likely involve multistep sequences starting from simpler cyclic precursors. General strategies for constructing spirocycles often include dialkylation of an activated carbon center or rearrangement reactions. wikipedia.org For the specific 1-oxaspiro[2.7]decane core, a plausible approach would be the epoxidation of an exocyclic alkene on a cyclooctane (B165968) ring.

Modifications to the ethyl ester group are fundamental transformations in organic synthesis. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid would provide a versatile intermediate for further derivatization.

Table 1: Hypothetical Modifications of the Ester Group

Reagent(s) Product Transformation
LiOH, THF/H₂O 1-Oxaspiro[2.7]decane-2-carboxylic acid Hydrolysis
R-OH, DCC, DMAP Alkyl 1-oxaspiro[2.7]decane-2-carboxylate Esterification

Functionalization of the decane (B31447) (specifically, the cyclooctane) ring would likely involve reactions at positions amenable to substitution, guided by the directing effects of the existing functional groups. Given the saturated nature of the cyclooctane ring, such modifications would probably necessitate the introduction of unsaturation or the use of radical-based reactions.

The oxirane (epoxide) ring is a key functional group that imparts significant reactivity to the molecule. Spirooxiranes, in particular, exhibit enhanced reactivity in both neutral and alkaline media, as well as undergoing a variety of isomerizations and rearrangements under acidic conditions. researchgate.net The ring-opening of the epoxide with various nucleophiles is a common and predictable reaction. The regioselectivity of this opening is influenced by steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon of the epoxide. researchgate.net

Table 2: Potential Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

Nucleophile Potential Product(s) Reaction Type
NH₃ 3-Amino-3-(hydroxymethyl)cyclooctan-1-ol derivatives Ammonolysis
H₂O/H⁺ Diol derivatives Hydrolysis
R-OH/H⁺ or R-O⁻ Ether-alcohol derivatives Alcoholysis

This table is based on the general reactivity of spiro-epoxides as described in the literature. researchgate.netresearchgate.net The specific outcomes for the this compound system would require experimental verification.

Alterations at the spiro center are more challenging due to its quaternary nature. Such modifications would likely involve a complete reconstruction of the spirocyclic system.

Stereochemical Implications in the Synthesis of Derivatives

The synthesis of spiro compounds with defined stereochemistry is a significant challenge in organic synthesis. The spiro atom itself can be a chiral center, and additional stereocenters can exist within the rings. wikipedia.org In the case of this compound, the carbon atoms of the oxirane ring are stereogenic centers.

The stereoselective synthesis of spiro-epoxides is an active area of research. researchgate.netnih.govrsc.org Strategies often involve the use of chiral epoxidizing agents or the epoxidation of a chiral precursor. For instance, the epoxidation of an exocyclic alkene on a chiral cyclooctane derivative could proceed with facial selectivity, leading to a diastereomerically enriched product. The stereochemical outcome of subsequent reactions, such as the nucleophilic opening of the epoxide, would then be influenced by the stereochemistry of the starting spiro-epoxide. The regio- and stereoselective ring-opening of spiro-epoxyoxindoles with ammonia, for example, has been shown to proceed with high yields and enantioselectivities under catalyst-free conditions. researchgate.net

Structure-Reactivity Relationships in Related Spirocyclic Systems

The reactivity of spirocyclic systems is heavily influenced by ring strain. libretexts.orgmasterorganicchemistry.com In spiro[2.n]alkanes, the presence of a three-membered ring introduces significant angle and torsional strain. This inherent strain can be a driving force for reactions that lead to ring-opening of the cyclopropane (B1198618) or, in this case, the oxirane moiety.

Potential Academic Applications and Research Trajectories of Ethyl 1 Oxaspiro 2.7 Decane 2 Carboxylate

Role as a Chiral Building Block in Advanced Organic Synthesis

The enantiopure forms of Ethyl 1-oxaspiro[2.7]decane-2-carboxylate are valuable as chiral building blocks in the asymmetric synthesis of more complex molecules. The spirocyclic core imparts a rigid, three-dimensional structure that can be exploited to control stereochemistry in subsequent transformations.

In the academic pursuit of novel synthetic methodologies and the total synthesis of natural products, chiral epoxides are well-established as versatile intermediates. The epoxide ring of this compound is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening. This reaction can be employed to introduce a variety of functional groups with controlled stereochemistry.

For instance, reaction with carbon nucleophiles could lead to the formation of new carbon-carbon bonds, a fundamental operation in the construction of molecular complexity. The resulting products, possessing a hydroxyl group from the epoxide opening and the ester functionality, are primed for further synthetic manipulations such as cyclization, oxidation, or reduction. While specific examples of this compound in the synthesis of named natural products are not prevalent in the literature, its structural features are analogous to intermediates used in the synthesis of various bioactive spirocyclic natural products.

A hypothetical synthetic application is presented in the table below, illustrating the potential transformations of this chiral building block.

Starting MaterialReagent/ConditionPotential ProductApplication in Synthesis
This compoundGrignard Reagent (R-MgBr)Ethyl 2-(1-hydroxy-2-alkylcyclooctyl)-2-hydroxyacetateIntroduction of a new carbon-carbon bond with stereocontrol.
This compoundSodium Azide (NaN3)Ethyl 2-(1-azido-2-hydroxycyclooctyl)-2-hydroxyacetatePrecursor for chiral amino alcohols and other nitrogen-containing compounds.
This compoundAcid or Base CatalysisDiol derivativesFormation of vicinal diols, which are common motifs in natural products.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid spirocyclic core of this compound makes it an attractive scaffold for such endeavors. By systematically varying the nucleophiles used to open the epoxide ring and subsequently modifying the ester group, a library of compounds with diverse functionalities and stereochemistries can be generated from a common starting material.

The spiro[2.7]decane framework provides a unique three-dimensional topology that is distinct from more common linear or fused-ring systems, potentially allowing for the exploration of novel regions of chemical space. Academic research in this area would focus on developing efficient and stereocontrolled methods for the diversification of this scaffold.

Exploration in Materials Science Research

The strained epoxide ring in this compound also suggests its potential use in materials science, particularly in the development of novel polymers.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide range of polymers. Epoxides are a well-known class of monomers for ROP, which can be initiated by cationic, anionic, or coordination catalysts. The polymerization of this compound would be expected to yield a polyether with pendant cyclooctyl and ethyl carboxylate groups.

The resulting polymer could possess interesting physical and chemical properties. The bulky spirocyclic side chains would likely influence the polymer's thermal properties, such as its glass transition temperature, while the ester functionalities could be used for post-polymerization modification to introduce further functionality or for cross-linking. Research in this area would involve studying the polymerization kinetics, the properties of the resulting polymers, and their potential applications as functional materials, for example, in coatings, adhesives, or as biocompatible materials.

Biological Activity Investigations (mechanistic and academic, excluding clinical human trial data and safety profiles)

The presence of the reactive epoxide group, a common pharmacophore in various bioactive molecules, suggests that this compound and its derivatives could be subjects of interest in academic investigations into biological activity.

Epoxides are known to be electrophilic and can react with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism of action is utilized by some approved drugs. In an academic research setting, this compound could be screened against a panel of enzymes to identify potential inhibitory activity.

Of particular interest would be hydrolases, transferases, or other enzymes with nucleophilic amino acid residues (such as cysteine, serine, or histidine) in their active sites. Mechanistic studies would aim to determine the mode of inhibition (e.g., covalent vs. non-covalent), the specific residues involved in the interaction, and the structure-activity relationships of related derivatives. The table below outlines a hypothetical experimental design for such a study.

Enzyme TargetExperimental AssayPotential OutcomeMechanistic Insight
A Cysteine ProteaseIn vitro fluorescence-based activity assayTime-dependent inhibitionCovalent modification of the active site cysteine by the epoxide.
A Serine HydrolaseIn vitro colorimetric assayCompetitive or non-competitive inhibitionBinding of the compound to the active site or an allosteric site.

It is important to emphasize that such studies would be purely academic and aimed at understanding the fundamental interactions between this class of small molecules and biological macromolecules, rather than for the development of therapeutic agents.

An extensive search of academic and scientific literature has revealed no specific information regarding the potential academic applications and research trajectories of this compound in the areas of receptor binding, mechanistic studies, or the development of chemical probes and ligands.

The search did not yield any published in vitro studies detailing the receptor binding profiles or mechanistic pathways of this specific compound. Furthermore, there is no available research on its development or application as a chemical probe or ligand for biological targets.

The scientific data necessary to construct an article based on the provided outline is not present in the public domain. Research on similarly structured molecules was identified, but this information is not directly applicable to this compound and therefore falls outside the strict constraints of the requested article.

Future Research Trajectories for this compound

The unique structural architecture of this compound, featuring a spirocyclic junction between an oxirane and a cyclodecane (B1584694) ring, presents a compelling target for future research endeavors. While specific studies on this compound remain nascent, the broader landscape of organic synthesis and chemical research offers a clear roadmap for exploring its potential. This article outlines key future research directions and unexplored avenues, focusing on novel synthetic methodologies, mechanistic understanding, new application domains, and the role of computational chemistry.

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